Betulonic acid

Catalog No.
S533824
CAS No.
4481-62-3
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulonic acid

CAS Number

4481-62-3

Product Name

Betulonic acid

IUPAC Name

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

SLJTWDNVZKIDAU-UHFFFAOYSA-N

SMILES

CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C(O)=O)5CC[C@](C)4[C@@](C)3CC[C@@]12[H])=O

Solubility

Soluble in DMSO

Synonyms

Lup-20(29)-en-28-oic acid, 3-oxo-

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O

Description

The exact mass of the compound Betulonic acid is 454.3447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152534. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Betulinic acid (BA) is a naturally occurring pentacyclic triterpene compound found in the bark of white birch trees []. Research suggests that BA possesses various properties that make it a promising candidate for cancer treatment. Here's a breakdown of its applications in scientific research:

Antitumor Activity

One of the most widely studied applications of BA is its antitumor activity. Studies have shown that BA can induce cancer cell death through various mechanisms, including:

  • Mitochondrial oxidative stress: BA disrupts the normal function of mitochondria, the cell's powerhouses, leading to the production of harmful reactive oxygen species (ROS) that can damage and kill cancer cells [].
  • Regulation of protein transcription factors: BA can influence the activity of certain proteins involved in cell growth and survival, ultimately leading to cancer cell death [].
  • Inhibition of signaling pathways: BA can block specific signaling pathways, such as the STAT3 and NF-κB pathways, which are crucial for cancer cell proliferation and survival [].

These findings suggest that BA may be effective in treating various cancers. However, further research is needed to explore its efficacy and safety in clinical settings [].

Enhancing Chemotherapy

Another promising application of BA lies in its potential to enhance the effectiveness of existing chemotherapy drugs. Studies have shown that BA can increase the sensitivity of cancer cells to chemotherapy, potentially allowing for lower drug doses and reduced side effects [].

Betulonic acid is a naturally occurring pentacyclic triterpenoid derived from betulin, a compound found in the bark of birch trees. Structurally, it features a ketone group at the C-3 position and a carboxylic acid group at the C-28 position, which distinguishes it from its closely related compound, betulinic acid. Betulonic acid has garnered attention for its diverse biological activities, including potential anticancer properties and other therapeutic applications.

Due to its functional groups. Key reactions include:

  • Oxidation: Betulonic acid can be oxidized to form more reactive derivatives.
  • Esterification: The carboxylic acid group allows for ester formation with alcohols.
  • Amination: The carbonyl group can react with amines to form amides or other nitrogen-containing compounds.
  • Click Chemistry: Betulonic acid derivatives can be synthesized using click chemistry, particularly with azides and alkynes to create triazole conjugates .

Betulonic acid exhibits significant biological activities, including:

  • Anticancer Properties: It has shown potential in inhibiting the growth of various cancer cell lines, including breast and melanoma cancers. The mechanism involves inducing apoptosis through caspase activation and mitochondrial disruption .
  • Antiviral Activity: Betulonic acid has demonstrated efficacy against certain viruses, contributing to its profile as a therapeutic agent .
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways adds to its therapeutic potential .

Several methods have been developed for synthesizing betulonic acid:

  • Direct Oxidation of Betulin: A common method involves the Jones oxidation of betulin using chromium trioxide and sulfuric acid, yielding betulonic acid with high efficiency .
  • Two-Step Synthesis: Another approach includes selective oxidation of betulin followed by further transformations to obtain betulonic acid derivatives .
  • Biocatalysis: Recent advancements have explored biotechnological methods for synthesizing betulonic acid, enhancing sustainability and efficiency .

Betulonic acid has potential applications in:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being researched as a lead compound for new drug development.
  • Cosmetics: Its anti-inflammatory properties make it suitable for use in skincare products.
  • Nutraceuticals: Potential health benefits may allow its incorporation into dietary supplements.

Interaction studies have indicated that betulonic acid can enhance the efficacy of other therapeutic agents. For example, combining it with conventional chemotherapeutics may lead to additive or synergistic effects against cancer cells. Research is ongoing to better understand these interactions and optimize therapeutic strategies .

Betulonic acid shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
Betulinic AcidPentacyclic TriterpenoidHydroxyl group at C-3; known for strong anticancer activity
LupeolPentacyclic TriterpenoidLacks carboxylic acid; exhibits anti-inflammatory properties
Oleanolic AcidPentacyclic TriterpenoidExhibits hepatoprotective effects; different functional groups
Ursolic AcidPentacyclic TriterpenoidKnown for anti-inflammatory and muscle-building properties

Betulonic acid's unique ketone and carboxylic groups contribute to its distinct biological activities compared to these similar compounds. Its specific structural features enable targeted interactions in biological systems, making it a compound of interest in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7C1UV6ITF5

Dates

Modify: 2023-08-15

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